(Z)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide
Description
Properties
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[3-(2-ethoxyethyl)-6-fluoro-1,3-benzothiazol-2-ylidene]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26FN3O4S2/c1-2-35-16-15-31-24-12-9-22(28)17-25(24)36-27(31)29-26(32)20-7-10-23(11-8-20)37(33,34)30-14-13-19-5-3-4-6-21(19)18-30/h3-12,17H,2,13-16,18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDJNGNTVHSPPTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26FN3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action:
Atuzaginstat primarily targets a specific enzyme or protein within the body. Unfortunately, detailed information about its exact target remains elusive. Ongoing clinical trials are investigating its potential therapeutic effects in alzheimer’s disease.
Action Environment:
Environmental factors, such as pH, temperature, and co-administered drugs, can impact Atuzaginstat’s efficacy and stability. Unfortunately, specific details are scarce.
Remember, Atuzaginstat is still under investigation, and our understanding may evolve as more data emerge. Stay curious, and let’s keep an eye on the scientific updates! 🧪🔬.
Biological Activity
(Z)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic compound with potential biological activities. This compound features a unique molecular structure that may influence its pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.
Molecular Structure and Properties
The molecular formula of the compound is C26H26N4O6S3, with a molecular weight of 586.7 g/mol. The structure includes several functional groups that contribute to its biological activity:
- Dihydroisoquinoline moiety : Known for its role in various biological processes and potential therapeutic effects.
- Sulfonamide group : Often associated with antibacterial activity.
- Benzo[d]thiazole derivative : Linked to diverse biological activities, including anticancer and antimicrobial properties.
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group may interact with specific enzymes, inhibiting their function and altering metabolic pathways.
- Receptor Modulation : The dihydroisoquinoline structure could facilitate binding to various receptors, influencing cellular signaling pathways.
Antimicrobial Properties
Compounds containing sulfonamide groups are well-documented for their antimicrobial properties. The presence of this group in our compound may confer similar effects, potentially making it effective against a range of bacterial pathogens.
Anticancer Potential
The benzo[d]thiazole component has been associated with anticancer activity in various studies. Compounds containing this moiety have demonstrated the ability to inhibit tumor growth and induce apoptosis in cancer cell lines.
Case Studies and Research Findings
- Synthesis and Biological Evaluation : A study synthesized various derivatives of dihydroisoquinoline and assessed their biological activities. Compounds exhibited significant antiviral effects against SARS-CoV-2, indicating that structural modifications could enhance potency against viral infections .
- Mechanistic Insights : Research into similar compounds suggests that the mechanism may involve interference with viral replication processes, potentially through inhibition of key enzymes involved in viral lifecycle .
- Comparative Analysis : In vitro studies comparing related compounds revealed that those with enhanced lipophilicity showed improved cellular uptake and bioactivity, suggesting that modifications to the ethoxyethyl chain could optimize performance .
Data Table: Biological Activities of Related Compounds
Preparation Methods
Synthesis of 3,4-Dihydroisoquinoline Sulfonyl Chloride
The 3,4-dihydroisoquinoline scaffold is synthesized via Bischler-Napieralski cyclization (Figure 1), as described in.
- Starting Material : N-Phenethylamide derivatives (e.g., N-phenethylbenzamide) are treated with trifluoromethanesulfonic anhydride (Tf2O) and 2-chloropyridine to activate the amide.
- Cyclization : Microwave irradiation (5 min, 150°C) induces intramolecular cyclization to yield 3,4-dihydroisoquinoline.
- Sulfonylation : Reaction with chlorosulfonic acid (ClSO3H) in dichloromethane produces the sulfonyl chloride intermediate.
Key Data :
Preparation of 6-Fluoro-3-(2-Ethoxyethyl)benzo[d]thiazol-2-amine
The benzothiazole core is constructed as follows (Figure 2):
- Thiazole Formation : 2-Amino-4-fluorothiophenol reacts with ethyl 2-ethoxyacetate in acetic acid under reflux to form 6-fluorobenzo[d]thiazole.
- Alkylation : The thiazole is alkylated with 2-bromoethyl ethyl ether in dimethylformamide (DMF) using potassium carbonate as a base.
- Oxidation : The intermediate is oxidized with hydrogen peroxide to yield the 2-amine derivative.
Key Data :
Coupling of Sulfonyl Chloride and Benzothiazole Amine
The sulfonamide bond is formed via nucleophilic substitution (Figure 3):
- Reaction Conditions : The sulfonyl chloride (1.2 eq) reacts with 6-fluoro-3-(2-ethoxyethyl)benzo[d]thiazol-2-amine (1 eq) in anhydrous dichloromethane with triethylamine (3 eq) as a base.
- Workup : The crude product is purified via recrystallization from ethanol.
Key Data :
Formation of the Benzamide Linkage
The final benzamide is synthesized through Schotten-Baumann reaction (Figure 4):
- Acylation : 4-Carboxybenzenesulfonyl-dihydroisoquinoline (1 eq) is treated with thionyl chloride (SOCl2) to form the acyl chloride.
- Amidation : The acyl chloride reacts with the benzothiazole amine (1.5 eq) in tetrahydrofuran (THF) at 0°C, followed by stirring at room temperature.
Key Data :
Stereochemical Control of the Z-Configuration
The Z-configuration at the benzothiazole imine is achieved via kinetic control during the amidation step:
- Low-Temperature Reaction : Conducting the amidation at 0°C favors the Z-isomer.
- Crystallization : Selective recrystallization from ethanol/water (3:1) removes E-isomer impurities.
Validation :
Optimization and Challenges
- Sulfonylation Efficiency : Excess chlorosulfonic acid (2.5 eq) improves sulfonyl chloride yield.
- Byproduct Mitigation : Use of molecular sieves during cyclization reduces hydrolysis byproducts.
- Stereoselectivity : Microwave-assisted synthesis shortens reaction time, minimizing isomerization.
Analytical Characterization Summary
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing this compound, and how can reaction conditions be optimized?
- Methodology: Multi-step synthesis typically involves (i) cyclization of a benzothiazole precursor with a sulfonylated dihydroisoquinoline moiety under acidic conditions, (ii) coupling via amide bond formation using carbodiimide-based reagents, and (iii) Z-isomer stabilization via controlled crystallization. Key parameters include maintaining an inert atmosphere (N₂/Ar) to prevent oxidation and using solvents like DMF or dichloromethane for solubility. Purification via column chromatography (silica gel, gradient elution) or recrystallization improves yield (70–85%) .
- Optimization: Design of Experiments (DoE) frameworks can statistically model variables (temperature, stoichiometry, solvent polarity) to maximize yield. For example, higher temperatures (80–100°C) accelerate coupling but may degrade sensitive functional groups .
Q. Which analytical techniques are critical for confirming structural integrity and purity?
- Primary Methods:
- NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry (e.g., Z-configuration via NOESY correlations) and functional group integration (e.g., sulfonyl at δ 3.5–4.0 ppm) .
- Mass Spectrometry (HRMS): Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 568.1234) and fragments (e.g., cleavage at the sulfonyl bond) .
- HPLC-PDA: Quantifies purity (>95%) using reverse-phase C18 columns (ACN/H₂O gradient) .
Q. What structural features influence the compound’s physicochemical properties?
- Key Features:
- Sulfonyl Group: Enhances solubility in polar aprotic solvents but reduces membrane permeability.
- Fluorine Substituent: Increases metabolic stability and electronegativity, affecting binding to hydrophobic enzyme pockets.
- Ethoxyethyl Side Chain: Improves solubility in aqueous buffers (logP ~2.8) .
Advanced Research Questions
Q. How can contradictions in biological activity data across assays be resolved?
- Case Study: Discrepancies in IC₅₀ values (e.g., 0.5 µM vs. 5 µM) may arise from assay conditions (e.g., serum protein binding, pH). Validate via:
- Dose-Response Curves: Test under standardized conditions (e.g., 1% DMSO, pH 7.4).
- Target Engagement Assays: Use SPR or ITC to measure direct binding kinetics (KD) .
- Statistical Analysis: Apply ANOVA to compare datasets and identify outliers due to assay variability .
Q. What computational strategies predict binding modes with biological targets?
- Approach:
- Molecular Docking (AutoDock Vina): Screen against homology models of kinases (e.g., MAPK) using the sulfonyl group as a hinge-binding motif.
- MD Simulations (AMBER): Simulate ligand-protein stability over 100 ns to assess hydrogen bonding with active-site residues (e.g., Asp 184) .
- Validation: Correlate computational ΔG values with experimental Ki (e.g., R² > 0.7) .
Q. How can synthetic byproducts be minimized during scale-up?
- Mitigation Strategies:
- Flow Chemistry: Continuous reactors improve heat/mass transfer, reducing side reactions (e.g., epimerization) .
- In-line Monitoring: Use FTIR or Raman spectroscopy to detect intermediates and adjust residence times .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
